Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
Overview
Description
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is a chemical compound with the molecular formula C16H24N2O5. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including gefitinib, which is used in cancer treatment . This compound features a benzoate core substituted with amino, methoxy, and morpholinopropoxy groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate typically involves several steps. One common method starts with the reaction of 2-amino-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group results in the formation of aniline derivatives .
Scientific Research Applications
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. In the case of gefitinib synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: This compound shares a similar structure but contains a nitrile group instead of a carboxylate ester.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound used in various chemical syntheses.
Uniqueness
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of gefitinib highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJAQKKQNIWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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